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Introduction
Coprogen is a linear trihydroxamate-type siderophore, a low-molecular-weight, high-affinity

iron-chelating compound produced by various fungal species, such as those from the

Penicillium and Neurospora genera.[1][2] Its primary biological function is to sequester ferric

iron (Fe³⁺) from the environment, facilitating its transport into the fungal cell to support essential

metabolic processes.[3] Interestingly, certain Gram-negative bacteria, notably Escherichia coli,

can utilize ferric-coprogen complexes through a "piracy" mechanism involving the outer

membrane transporter FhuE.[4][5] This makes Coprogen a valuable tool for researchers in

microbiology, infectious disease, and drug development to study iron acquisition mechanisms,

microbial competition, and to screen for novel antimicrobial agents targeting these pathways.

These application notes provide a guide to sourcing high-purity Coprogen and detailed

protocols for its use in key research applications.

Sourcing High-Purity Coprogen
The quality and purity of Coprogen are critical for reproducible experimental results. High-

purity Coprogen is typically supplied as an orange or dark red solid and should be stored at

-20°C for long-term stability.[6] It is soluble in organic solvents like ethanol, methanol, DMF, or

DMSO.[4][6] When selecting a supplier, researchers should request a Certificate of Analysis

(CoA) to verify purity, which is commonly assessed by High-Performance Liquid

Chromatography (HPLC).
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Below is a summary of commercially available high-purity Coprogen.

Supplier
Product

Code/CAS No.

Purity

Specification

Molecular

Formula

Molecular

Weight

Bioaustralis Fine

Chemicals
BIA-C2975 >95% by HPLC C₃₅H₅₃FeN₆O₁₃ 821.67 g/mol

BenchChem B1513091 Research Grade C₃₅H₅₃FeN₆O₁₃ 821.7 g/mol

HENAN

BOYANG

CHEMICAL CO.

CAS 31418-71-0 ≥99% C₃₅H₅₃FeN₆O₁₃ 821.67 g/mol

Table 1: Sourcing options for high-purity Coprogen. Data compiled from supplier websites.[3]

[4][7]

Key Research Applications & Signaling Pathways
Coprogen is primarily used to investigate iron metabolism and transport in microbes. Key

applications include:

Studying Siderophore-Mediated Iron Uptake: Elucidating the components and mechanics of

iron transport systems in both fungi and bacteria.

Investigating Microbial Competition: Analyzing "iron piracy" where bacteria like E. coli

scavenge fungal siderophores.[3]

Antimicrobial Drug Discovery: Screening for inhibitors of siderophore biosynthesis or

transport as a novel antimicrobial strategy.[8]

Coprogen-Mediated Iron Uptake Pathway in E. coli
In E. coli, the uptake of ferric-coprogen is a well-characterized process that relies on the TonB-

dependent transport system.[9] The process begins with the binding of the ferric-coprogen
complex to the specific outer membrane receptor FhuE.[5][10] The energy required for

transport across the outer membrane is transduced from the cytoplasmic membrane by the

TonB-ExbB-ExbD protein complex.[9] Once in the periplasm, the ferric-coprogen complex is
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bound by the periplasmic binding protein FhuD, which delivers it to an inner membrane ABC

transporter for translocation into the cytoplasm.[10][11]
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Figure 1: Coprogen-mediated iron uptake pathway in E. coli.

Experimental Protocols
The following are detailed protocols for common assays involving Coprogen and other

siderophores. Researchers should optimize these protocols for their specific experimental

conditions.

Protocol 1: Iron Chelation Assessment using Chrome
Azurol S (CAS) Agar Assay
This protocol provides a method for qualitatively or semi-quantitatively assessing the iron-

chelating ability of Coprogen. The assay is based on the principle that a strong chelator will
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remove iron from the blue-colored CAS-iron-HDTMA complex, resulting in a color change to

orange.[12][13]

Materials:

Chrome Azurol S (CAS)

Hexadecyltrimethylammonium bromide (HDTMA)

PIPES buffer

FeCl₃·6H₂O

Minimal Media 9 (MM9) salts or other appropriate growth medium

Agar

High-purity Coprogen

Sterile ddH₂O

Glassware cleaned with 6M HCl to remove trace iron[12]

Procedure:

Preparation of CAS Blue Dye Solution (100 mL):[12] a. Solution 1: Dissolve 60.5 mg of CAS

in 50 mL ddH₂O. b. Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl. c.

Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL ddH₂O. d. Slowly add Solution 1 to

Solution 2 while stirring. e. Slowly add the resulting mixture to Solution 3 while stirring. The

solution will turn dark blue. Autoclave and store in a light-protected bottle.

Preparation of CAS Agar Plates:[12][14] a. Prepare 900 mL of your desired growth medium

(e.g., MM9) containing 15 g of agar. Autoclave and cool to 50°C. b. Aseptically and slowly

add the 100 mL of sterile CAS Blue Dye solution to the molten agar along the side of the

flask with gentle swirling to mix thoroughly. c. Pour the CAS agar into sterile petri dishes and

allow them to solidify.
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Assay Performance: a. Prepare a stock solution of Coprogen in an appropriate solvent (e.g.,

DMSO). b. Create a small well in the center of a CAS agar plate or spot 10 µL of the

Coprogen solution onto the surface. c. Incubate the plates at the desired temperature (e.g.,

28-37°C) for 24-48 hours.

Data Analysis: a. Observe the plate for the formation of an orange halo around the point of

application. b. The diameter of the orange halo is proportional to the amount and strength of

the iron chelator. Measure the diameter of the halo and the diameter of the spot/well to

calculate a siderophore production index if comparing to a producing organism.

1. Prepare CAS Blue Dye Solution

3. Mix Dye and Agar at 50°C

2. Prepare Growth Medium Agar

4. Pour CAS Agar Plates

5. Apply Coprogen Solution to Plate

6. Incubate at Desired Temperature

7. Observe and Measure Orange Halo

Click to download full resolution via product page

Figure 2: Experimental workflow for the CAS Agar Assay.
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Protocol 2: Fungal Growth Inhibition Assay (Broth
Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of Coprogen against a

fungal isolate. By chelating available iron, high concentrations of a siderophore can inhibit the

growth of fungi that cannot utilize it. This protocol is adapted from the Clinical and Laboratory

Standards Institute (CLSI) guidelines.[15]

Materials:

Fungal isolate of interest

High-purity Coprogen

Sterile 96-well flat-bottom microtiter plates

Iron-limited fungal growth medium (e.g., RPMI-1640 buffered with MOPS)

Sterile saline (0.85%) or PBS

Spectrophotometer or 0.5 McFarland standard

Incubator (35°C)

Procedure:

Inoculum Preparation:[15] a. From a fresh (24-48 hour) fungal culture on an agar plate,

suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to match a

0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Perform a 1:1000 dilution of

this suspension in the iron-limited RPMI-1640 medium to achieve a final working inoculum

concentration of approximately 1-5 x 10³ CFU/mL.

Preparation of Coprogen Dilutions: a. Prepare a stock solution of Coprogen in DMSO. b. In

a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12. c. Add 200 µL of

the highest desired concentration of Coprogen (in RPMI) to well 1. d. Perform a 2-fold serial

dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well
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2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as

the growth control (no Coprogen). Well 12 will be the sterility control (no inoculum).

Inoculation: a. Add 100 µL of the standardized fungal inoculum to wells 1 through 11. b. The

final volume in each well will be 200 µL.

Incubation: a. Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is

observed in the growth control well.

Reading the MIC: a. The MIC is the lowest concentration of Coprogen that causes a

significant inhibition of fungal growth (e.g., ≥80% reduction in turbidity) compared to the

growth control well. This can be assessed visually or by reading the optical density (OD) at

595 nm with a microplate reader.[16]

Parameter Typical Range/Value Reference

Fungal Inoculum (Working) 0.5 - 5 x 10³ CFU/mL [15]

Coprogen B vs. C. albicans 50 - 1000 µg/mL -

Incubation Temperature 35°C [15]

Incubation Time 24 - 48 hours [15]

MIC Endpoint ≥80% growth inhibition [15]

Table 2: Quantitative parameters for fungal growth inhibition assays.

Protocol 3: Intracellular Iron Chelation using Calcein-AM
Assay
This assay measures the ability of Coprogen to enter cells and chelate the labile iron pool

(LIP). Calcein-AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by

intracellular esterases. This fluorescence is quenched by the binding of intracellular iron. A

chelator that enters the cell and binds this iron will de-quench the calcein, leading to an

increase in fluorescence.[1][17]

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1513091?utm_src=pdf-body
https://www.benchchem.com/product/b1513091?utm_src=pdf-body
https://www.researchgate.net/publication/223381034_An_automated_quantitative_assay_for_fungal_growth_inhibition
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Fungal_Growth_Inhibition_Assays.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Fungal_Growth_Inhibition_Assays.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Fungal_Growth_Inhibition_Assays.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Fungal_Growth_Inhibition_Assays.pdf
https://www.benchchem.com/product/b1513091?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1874234/
https://cris.huji.ac.il/en/publications/a-fluorescence-assay-for-assessing-chelation-of-intracellular-iro/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1513091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adherent or suspension cells (e.g., HeLa, K562)

Calcein-AM (acetoxymethyl ester)

High-purity Coprogen

Cell culture medium and buffer (e.g., HBSS or PBS)

Fluorescence microplate reader or fluorescence microscope

Anhydrous DMSO

Procedure:

Cell Preparation: a. Seed cells in a 96-well plate (black, clear-bottom for fluorescence

reading) at a density that will result in a sub-confluent monolayer after overnight incubation.

Calcein-AM Loading:[18][19] a. Prepare a 1 mM stock solution of Calcein-AM in anhydrous

DMSO. b. Dilute the stock solution to a final working concentration of 0.25-2 µM in serum-

free medium or buffer (e.g., HBSS). c. Wash the cells once with buffer. d. Add the Calcein-

AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

Chelator Treatment: a. Wash the cells twice with buffer to remove extracellular Calcein-AM.

b. Add fresh medium or buffer containing various concentrations of Coprogen to the wells.

Include a "no chelator" control. c. Immediately begin measuring fluorescence.

Fluorescence Measurement:[18] a. Measure the fluorescence intensity at an excitation

wavelength of ~488 nm and an emission wavelength of ~517 nm. b. Take readings kinetically

over a period of time (e.g., every 5 minutes for 1-2 hours) to observe the rate of de-

quenching.

Data Analysis: a. The increase in fluorescence over time is proportional to the rate of

intracellular iron chelation. b. Normalize the fluorescence values to a cell number control

(e.g., by performing a crystal violet stain on the same plate after the assay).[18] c. Plot the

rate of fluorescence increase against the concentration of Coprogen to determine its dose-

dependent intracellular chelation activity.
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Conclusion
High-purity Coprogen is an indispensable research tool for investigating the complex and

critical processes of microbial iron acquisition. The protocols outlined in this document provide

standardized methods for assessing its iron-chelating properties, its effect on fungal growth,

and its ability to interact with intracellular iron pools. By utilizing these methodologies,

researchers can further unravel the mechanisms of microbial iron metabolism, paving the way

for the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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